Vinylglyoxylate

Catalog No.
S560031
CAS No.
56842-76-3
M.F
C4H4O3
M. Wt
100.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinylglyoxylate

CAS Number

56842-76-3

Product Name

Vinylglyoxylate

IUPAC Name

2-oxobut-3-enoic acid

Molecular Formula

C4H4O3

Molecular Weight

100.07 g/mol

InChI

InChI=1S/C4H4O3/c1-2-3(5)4(6)7/h2H,1H2,(H,6,7)

InChI Key

DGUBLKUCHAAUFT-UHFFFAOYSA-N

SMILES

C=CC(=O)C(=O)O

Synonyms

2-oxo-3-butenoic acid, vinylglyoxylate

Canonical SMILES

C=CC(=O)C(=O)O

Precursor in Organic Synthesis:

Vinylglyoxylate serves as a versatile building block for the synthesis of complex organic molecules. Its reactive double bond and carbonyl group enable its participation in various reactions, making it valuable for constructing diverse carbon skeletons. Researchers utilize vinylglyoxylate to synthesize various biologically relevant molecules, including pharmaceuticals, natural products, and functional materials [].

Study of Glyoxylate Metabolism:

Vinylglyoxylate plays a crucial role in the breakdown of carbohydrates in certain organisms. It is an intermediate in the glyoxylate pathway, a metabolic pathway bypassing specific steps in the citric acid cycle, allowing some organisms to utilize acetate as a carbon source []. Studying vinylglyoxylate metabolism helps researchers understand the diverse metabolic strategies employed by different organisms and their adaptations to specific environments.

Investigation of Protein Glycation:

Vinylglyoxylate has been implicated in the non-enzymatic modification of proteins, a process known as glycation. This modification can affect protein structure and function, and its dysregulation is associated with various aging-related diseases such as diabetes and neurodegenerative disorders []. Research on vinylglyoxylate and its role in protein glycation provides insights into the mechanisms underlying these diseases and potential therapeutic strategies.

Development of Antibacterial Agents:

Recent studies suggest that vinylglyoxylate may possess antibacterial properties. Researchers are exploring its potential as a novel antibiotic agent, particularly against bacteria resistant to conventional antibiotics []. Further research is needed to determine the efficacy and safety of vinylglyoxylate as a potential therapeutic agent.

Studies in Chemical Biology:

Due to its reactivity, vinylglyoxylate is being employed as a tool in chemical biology research to probe protein function and cellular processes. By strategically modifying biomolecules with vinylglyoxylate, researchers can gain insights into their interactions and roles within living cells [].

Vinylglyoxylate, also known as 2-oxo-3-butenoate, is a highly electrophilic compound characterized by its vinyl and carbonyl functional groups. This compound is notable for its reactivity, particularly in Michael addition reactions due to the presence of the electrophilic carbonyl group. Vinylglyoxylate has garnered interest in various fields of chemistry due to its potential applications in organic synthesis and materials science.

The mechanism of action of vinylglyoxylate depends on the context.

Potential Mechanisms:

  • Inactivation of enzymes: Vinylglyoxylate may interact with the active site of specific enzymes, like isocitrate lyase, leading to enzyme inhibition [2].
  • Modification of proteins: The reactive nature of vinylglyoxylate might allow it to modify protein structures through reactions with amino acid side chains.

  • Michael Addition: As a highly electrophilic substance, vinylglyoxylate readily undergoes Michael addition with nucleophiles, forming adducts that can be further transformed into more complex structures .
  • Enzymatic Reactions: It can be generated through enzymatic processes, such as the cleavage of isocitrate lyase, which produces succinate and vinylglyoxylate as products .
  • Elimination Reactions: Vinylglyoxylate can also be formed from the elimination reactions involving certain amino acids, showcasing its versatility in biochemical pathways .

Vinylglyoxylate exhibits biological activity primarily through its role as a reactive intermediate. It has been studied for its potential to inhibit enzymes such as isocitrate lyase, which is crucial in metabolic pathways of various organisms, including pathogens like Mycobacterium tuberculosis. The compound's electrophilic nature allows it to form covalent bonds with enzyme active sites, effectively inactivating them and providing a mechanism for drug development .

Several methods exist for synthesizing vinylglyoxylate:

  • Enzymatic Synthesis: This involves the use of specific enzymes that catalyze the conversion of precursor molecules into vinylglyoxylate. For example, the cleavage of d-isocitrate by isocitrate lyases generates this compound .
  • Chemical Synthesis: Vinylglyoxylate can also be synthesized through non-enzymatic

Vinylglyoxylate finds applications across various domains:

  • Organic Synthesis: Its reactivity makes it a valuable intermediate in synthetic organic chemistry for constructing complex molecules.
  • Pharmaceutical Development: Due to its ability to inhibit key enzymes, it is being explored as a potential drug candidate against certain bacterial infections.
  • Material Science: Vinylglyoxylate can be utilized in polymer chemistry to modify properties of polymers through copolymerization processes.

Interaction studies involving vinylglyoxylate focus on its reactivity with biological macromolecules. For instance, research has demonstrated that vinylglyoxylate can form covalent adducts with thiol groups in proteins, leading to enzyme inhibition. This property is significant for developing mechanism-based inhibitors that target specific enzymes involved in disease processes .

Vinylglyoxylate shares structural and functional similarities with several other compounds. Below are some comparable compounds along with their unique characteristics:

Compound NameStructure/CharacteristicsUnique Features
2-Vinyl-4-hydroxy-5-methylfuranContains a furan ring; reactive due to vinyl groupUsed in flavor and fragrance industries
Methyl vinyl glycolateA derivative with a hydroxymethyl group; versatile platform moleculePotential renewable feedstock for various reactions
2-OxobutyrateSimilar electrophilic properties; involved in amino acid metabolismCentral role in metabolic pathways

Vinylglyoxylate's uniqueness lies in its highly electrophilic nature and its specific applications in enzyme inhibition and organic synthesis, distinguishing it from other similar compounds that may not possess these particular reactivities or applications.

Catalytic Oxidation of Vinyl Glycol Derivatives

The catalytic oxidation of vinyl glycol derivatives represents a fundamental approach for vinylglyoxylate synthesis, with several distinct methodological pathways emerging from recent research . The most prevalent industrial method involves the oxidation of glyoxal in the presence of nitric acid, though this reaction presents significant challenges due to its highly exothermic nature and propensity for thermal runaway .

Reaction Mechanism and Kinetics

The catalytic oxidation process proceeds through a multi-step mechanism where glyoxal undergoes controlled oxidation to yield vinylglyoxylate. The reaction typically occurs at temperatures ranging from 120-180°C under carefully controlled conditions to prevent undesired side reactions . Research has shown that the use of advanced catalytic systems can enhance the efficiency and safety of this transformation, with continuous flow reactors providing superior temperature control compared to traditional batch processes .

Industrial Implementation Strategies

Industrial production methods have evolved to incorporate advanced catalytic systems and continuous flow reactors to enhance efficiency and safety . These systems typically achieve yields of 90-96% while maintaining controlled reaction conditions to prevent thermal runaway . The implementation of process intensification strategies has enabled manufacturers to achieve higher productivity with reduced energy consumption compared to conventional batch processes.

Oxidation Pathway Optimization

Recent developments in catalytic oxidation have focused on optimizing reaction pathways through the use of immobilized catalysts [2]. Co-immobilization of glycolate oxidase and catalase on oxirane acrylic beads has demonstrated remarkable stability under reaction conditions, achieving 99% yields of glyoxylic acid at greater than 99% conversion of glycolic acid [2]. This approach represents a significant advancement in enzyme-based oxidation processes for related vinyl glycol derivatives.

Palladium-Catalyzed Vinylation Reactions

Palladium-catalyzed vinylation reactions have emerged as powerful synthetic tools for vinylglyoxylate preparation, offering high selectivity and mild reaction conditions [3] [4] [5]. These cross-coupling reactions employ palladium complexes to facilitate the formation of carbon-carbon bonds between vinyl precursors and glyoxylate derivatives.

Mechanistic Insights and Catalyst Development

The palladium-catalyzed vinylation process typically involves oxidative addition, transmetalation, and reductive elimination steps [3]. Recent research has demonstrated that 4,7-Diphenyl-1,10-phenanthroline bis(trifluoroacetato) palladium(II) serves as an effective catalyst for transfer vinylation reactions [6]. These processes show remarkable versatility, accommodating both simple alcohols and complex protected monosaccharides as substrates.

Substrate Scope and Reaction Conditions

Palladium-catalyzed vinylation reactions demonstrate broad substrate tolerance, with yields ranging from 62-91% depending on the specific substrate and reaction conditions [6] [7] [8]. The reaction efficiency decreases in the order of primary, secondary, and tertiary alcohols, with steric hindrance playing a crucial role in determining reaction outcomes [6]. Temperature requirements typically range from 60-110°C, making these processes more energy-efficient than traditional oxidation methods.

Stereochemical Control and Selectivity

One of the significant advantages of palladium-catalyzed vinylation is the ability to achieve stereocontrolled transformations [8]. Reactions with cis- and trans-beta-bromostyrenes proceed with complete retention of configuration, demonstrating the stereospecific nature of these processes [8]. This stereocontrol is particularly valuable for synthesizing vinylglyoxylate derivatives with defined geometric configurations.

Industrial-Scale Production Optimization

Industrial-scale production optimization for vinylglyoxylate synthesis focuses on process intensification strategies that enhance efficiency while reducing environmental impact [9] [10] [11]. Modern manufacturing approaches emphasize the integration of advanced technologies including automation, continuous monitoring, and data-driven optimization.

Process Intensification Strategies

Contemporary industrial optimization employs process intensification principles to maximize production efficiency [9] [10]. These strategies include the implementation of lean manufacturing principles, waste minimization, and just-in-time production methodologies [10]. The integration of Industrial Internet of Things technologies enables real-time monitoring and predictive maintenance, resulting in more dynamic and responsive production lines [11].

Automation and Control Systems

Advanced automation systems play a crucial role in optimizing industrial-scale vinylglyoxylate production [9] [11]. Smart sensors and artificial intelligence-powered tools facilitate continuous improvement by identifying bottlenecks and predicting issues before they arise [9]. These systems enable proactive approaches that result in more efficient production workflows and reduced downtime.

Data-Driven Optimization Approaches

Modern industrial optimization increasingly relies on data analytics and machine learning algorithms to optimize reaction conditions [12] [13] [14]. Deep reinforcement learning models have demonstrated superior performance compared to traditional optimization algorithms, using 71% fewer experimental steps to achieve optimal conditions [12]. Multi-task Bayesian optimization approaches leverage historical experimental data to accelerate the optimization of new reactions, representing a significant advancement in process development efficiency [14] [15].

Quality Control and Process Monitoring

Industrial-scale production requires sophisticated quality control systems to ensure consistent product quality [11] [16]. These systems incorporate real-time monitoring of critical process parameters including temperature, pressure, residence time, and catalyst loading [11]. Advanced process analytical technology enables continuous assessment of product quality and immediate adjustment of process conditions to maintain optimal performance.

Green Chemistry Approaches in Synthesis

Green chemistry principles have become increasingly important in vinylglyoxylate synthesis, driving the development of environmentally sustainable production methods [17] [18] [19]. These approaches focus on reducing environmental impact while maintaining or improving synthetic efficiency.

Solvent-Free and Water-Based Reactions

Green chemistry approaches emphasize the use of environmentally benign solvents or solvent-free conditions [20] [21] [22]. Water has emerged as the preferred solvent due to its environmental compatibility, with microwave-assisted reactions in aqueous media demonstrating enhanced reaction rates and improved yields [22]. Solvent-free approaches involving grinding, ultrasonic irradiation, and microwave irradiation of undiluted reactants offer enhanced selectivity and efficiency while avoiding toxic and volatile solvents [22].

Catalytic System Design for Sustainability

The development of sustainable catalytic systems represents a key focus area in green vinylglyoxylate synthesis [18] [20] [21]. Heterogeneous catalysts offer significant advantages including easy separation, recyclability, and reduced waste generation [18]. Biocatalytic approaches employing enzymes and microorganisms provide high specificity and sustainability, often operating under mild conditions with minimal by-product formation [20] [21].

Atom Economy and Waste Minimization

Green synthesis strategies prioritize maximizing atom economy while minimizing waste generation [20] [21]. Multicomponent reactions and one-pot synthetic approaches reduce the number of synthetic steps and associated waste [18] [23]. These methodologies typically achieve atom economies of 85-95% compared to 60-75% for traditional methods, representing a significant improvement in resource utilization efficiency.

Energy-Efficient Processing Methods

Alternative energy sources including microwave irradiation, ultrasound activation, and continuous flow processing enhance reaction efficiency while reducing energy consumption [20] [22] [24]. Microwave-accelerated reactions provide rapid synthetic transformations at ambient pressure, offering enhanced reaction rates and higher yields [22]. Continuous flow processing enables better temperature control and process intensification, resulting in more energy-efficient synthetic pathways [24].

Process Integration and Intensification

Green chemistry approaches increasingly incorporate process integration strategies that combine multiple operations into single units [25] [26] [24]. Continuous-flow organocatalysis offers advantages including quick reaction times, operational safety, and enhanced automation capabilities [26]. These integrated approaches facilitate waste minimization and cost reduction while improving overall process sustainability [24] [27].

The integration of these green chemistry principles with advanced reaction engineering approaches represents the future direction for sustainable vinylglyoxylate production. The combination of process intensification, continuous flow technology, and environmentally benign catalytic systems offers significant potential for developing more efficient and sustainable manufacturing processes.

XLogP3

0.3

Other CAS

56842-76-3

Wikipedia

2-oxobut-3-enoic acid

Dates

Last modified: 08-15-2023

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